REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][CH2:10]Br)=[CH:4][CH:3]=1.C([N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1)=O>CC(O)C>[O:8]([CH2:9][CH2:10][N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1)[C:5]1[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)OCCBr
|
Name
|
|
Quantity
|
61.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)N1CCNCC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxing the mixture for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
Evaporation of the final dried chloroform extracts
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)CCN1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |